molecular formula C21H17FN2O3S B14993338 7-(3-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

7-(3-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B14993338
M. Wt: 396.4 g/mol
InChI Key: JMVIXPMDUYXWGT-UHFFFAOYSA-N
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Description

7-(3-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound belonging to the thiazolopyridine family. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolopyridine derivatives, including 7-(3-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile, typically involves a multi-component reaction. One common method is a five-component cascade reaction that includes cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol at reflux conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This includes the use of green solvents, efficient catalysts, and scalable reaction setups .

Chemical Reactions Analysis

Types of Reactions

7-(3-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(3-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H17FN2O3S

Molecular Weight

396.4 g/mol

IUPAC Name

7-(3-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C21H17FN2O3S/c1-27-16-7-5-14(6-8-16)21(26)12-28-20-18(11-23)17(10-19(25)24(20)21)13-3-2-4-15(22)9-13/h2-9,17,26H,10,12H2,1H3

InChI Key

JMVIXPMDUYXWGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=CC=C4)F)C#N)O

Origin of Product

United States

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